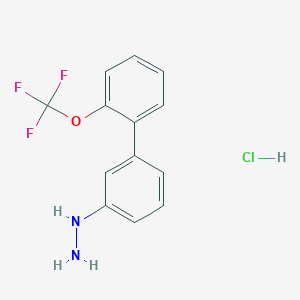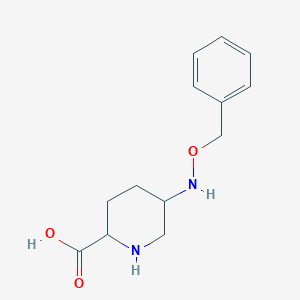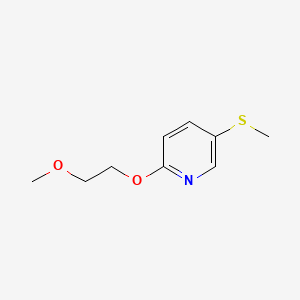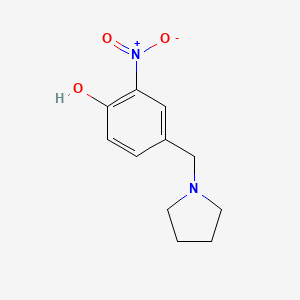
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol is a compound that belongs to the class of alkylaminophenols These compounds are characterized by the presence of both amine and phenol functional groups
Preparation Methods
The synthesis of 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol can be achieved through the Petasis reaction, which involves the reaction between an aldehyde, an amine, and a boronic acid . The reaction conditions are typically mild, making it a preferred method for synthesizing alkylaminophenol compounds. The structural analysis of the synthesized compound can be performed using techniques such as FTIR, NMR, and UV-Vis spectrometry .
Chemical Reactions Analysis
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming various derivatives.
Scientific Research Applications
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound has shown potential in cancer treatment due to its antiproliferative action against cancer cells.
Materials Science: The compound’s structural properties make it suitable for use in materials science, particularly in the development of new materials with specific properties.
Biological Studies: The compound’s high antioxidant properties make it useful in biological studies, particularly in the study of oxidative stress and related diseases.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol involves its interaction with molecular targets and pathways in the body. The compound’s antiproliferative action against cancer cells is believed to be due to its ability to interfere with cell division and induce apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol can be compared with other alkylaminophenol compounds, such as:
2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol: This compound is also synthesized using the Petasis reaction and has similar structural properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have been widely studied for their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-nitro-4-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-3-9(7-10(11)13(15)16)8-12-5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
MVVFRSFCAWKZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


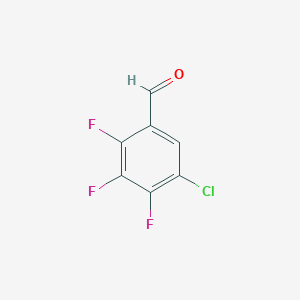
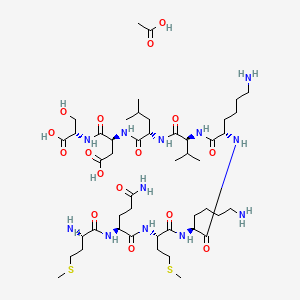
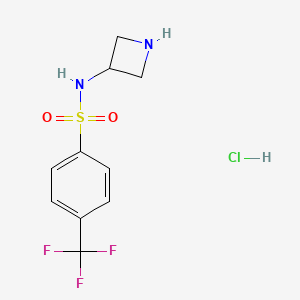
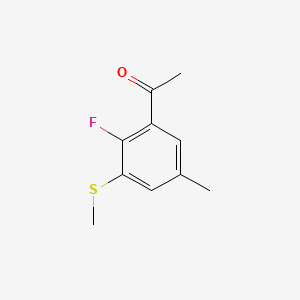
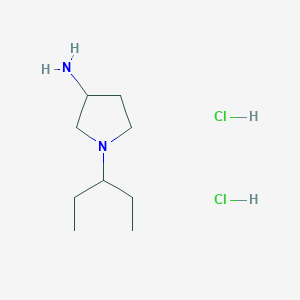
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
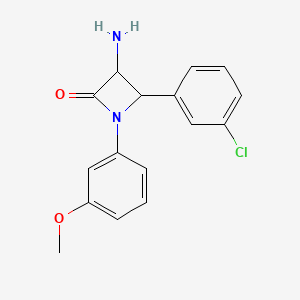
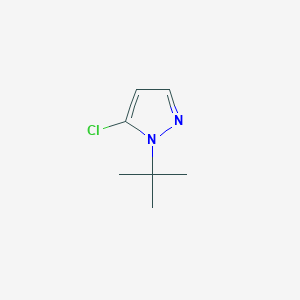
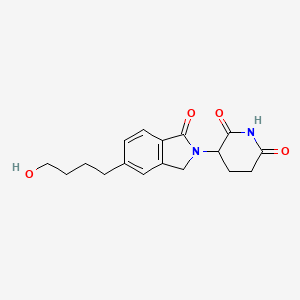
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-[[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino]butyl]carbamate;hydrochloride](/img/structure/B14770848.png)
